3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride is a synthetic compound classified as an amine. It possesses unique properties due to the presence of trifluoromethyl groups, which significantly influence its chemical behavior and potential applications. The compound is identified by the CAS Number 7573-91-3 and has garnered interest in various scientific fields, particularly in medicinal chemistry and environmental applications.
This compound is categorized under the broader class of trifluoropropylamines. Its structure consists of a cyclohexyl group attached to a trifluoropropan-2-amine backbone, which is further protonated to form the hydrochloride salt. The molecular formula is , and its molecular weight is approximately 231.68 g/mol .
The synthesis of 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride typically involves multi-step organic reactions. One common method includes:
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .
The molecular structure of 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride can be represented by various notations:
InChI=1S/C9H16F3N.ClH/c10-9(11,12)8(13)6-7-4-2-1-3-5-7;/h7-8H,1-6,13H2;1H
C1CCC(CC1)CC(C(F)(F)F)N.Cl
These representations highlight the compound's functional groups and stereochemistry. The trifluoromethyl group contributes to its unique properties, including increased lipophilicity and potential biological activity .
3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride can participate in several chemical reactions:
These reactions are significant for understanding its reactivity profile in various chemical environments .
The physical properties of 3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride include:
Chemical properties include its stability under standard laboratory conditions but may vary with temperature and pH levels .
3-Cyclohexyl-1,1,1-trifluoropropan-2-amine hydrochloride holds potential applications in:
The ongoing research into this compound may reveal further applications across different scientific disciplines .
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1